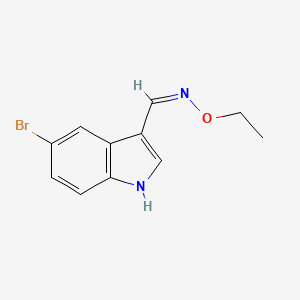5-bromo-1H-indole-3-carbaldehyde O-ethyloxime
CAS No.: 866155-78-4
Cat. No.: VC6443275
Molecular Formula: C11H11BrN2O
Molecular Weight: 267.126
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 866155-78-4 |
|---|---|
| Molecular Formula | C11H11BrN2O |
| Molecular Weight | 267.126 |
| IUPAC Name | (Z)-1-(5-bromo-1H-indol-3-yl)-N-ethoxymethanimine |
| Standard InChI | InChI=1S/C11H11BrN2O/c1-2-15-14-7-8-6-13-11-4-3-9(12)5-10(8)11/h3-7,13H,2H2,1H3/b14-7- |
| Standard InChI Key | NAPUTMHXBJYVNI-AUWJEWJLSA-N |
| SMILES | CCON=CC1=CNC2=C1C=C(C=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound is systematically named (Z)-1-(5-bromo-1H-indol-3-yl)-N-ethoxymethanimine under IUPAC guidelines . Its molecular formula is C₁₁H₁₁BrN₂O, with a molecular weight of 267.12 g/mol . Key synonyms include:
-
5-Bromo-1H-indole-3-carbaldehyde O-ethyloxime
-
(Z)-(5-Bromo-1H-indol-3-yl)methylideneamine
Table 1: Core Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁BrN₂O |
| Molecular Weight | 267.12 g/mol |
| CAS Registry Number | 866155-78-4 |
| SMILES Notation | CCO/N=C\C1=CNC2=C1C=C(C=C2)Br |
| InChI Key | NAPUTMHXBJYVNI-AUWJEWJLSA-N |
Stereochemical Configuration
The (Z) configuration of the oxime group is confirmed by its InChI descriptor, which specifies the spatial arrangement of the ethoxyamine moiety relative to the indole ring . This stereochemistry influences intermolecular interactions and reactivity.
Synthesis and Production
Table 2: Key Reaction Conditions for 5-Bromoindole Synthesis
| Step | Reagents/Conditions | Yield/Purity |
|---|---|---|
| Bromination | Br₂ (1–2:1 ratio to intermediate), 0°C | 99.2–99.3% purity |
| Deprotection | KOH/NaOH reflux (12–18 h) | Crystallization |
Oxime Formation
The aldehyde group at position 3 of 5-bromoindole-3-carbaldehyde reacts with O-ethylhydroxylamine to form the oxime. While specific details are absent in the sources, standard oximation conditions (e.g., ethanol, mild acid catalysis) are typically employed for analogous compounds.
Physicochemical Properties
Computed Physicochemical Metrics
PubChem’s computational data provides critical insights into the compound’s behavior :
Table 3: Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3 (Partition Coefficient) | 3.2 |
| Hydrogen Bond Donors | 1 (indole NH) |
| Hydrogen Bond Acceptors | 2 (oxime, ether) |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 37.4 Ų |
| Heavy Atom Count | 15 |
Stability and Reactivity
The bromine atom at position 5 and the oxime group at position 3 render the compound electrophilic, with potential for nucleophilic substitution or condensation reactions. The oxime’s (Z) configuration may influence crystalline packing, as evidenced by its needle-like crystal morphology .
Applications and Research Significance
Pharmaceutical Intermediates
Indole derivatives are pivotal in drug discovery (e.g., kinase inhibitors, serotonin analogs). The bromine atom enhances binding to hydrophobic protein pockets, while the oxime group serves as a bioisostere for carbonyls or a prodrug moiety.
Agrochemical Development
Brominated indoles are explored as precursors for herbicides and fungicides. The oxime’s ability to chelate metals could enhance pesticidal activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume